molecular formula C14H12O4S B1628822 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 893736-90-8

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1628822
CAS No.: 893736-90-8
M. Wt: 276.31 g/mol
InChI Key: OEXWRSFMFJAAHT-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 90536-66-6) is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one benzene ring and a methylsulfonyl (-SO₂CH₃) group at the 4'-position of the second ring. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of the sulfonyl group, which enhances the acidity of the carboxylic acid and influences reactivity in synthetic applications.

Biphenyl carboxylic acids are critical intermediates in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists (e.g., Telmisartan) . The methylsulfonyl substituent may improve metabolic stability and binding affinity in drug candidates compared to other substituents.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXWRSFMFJAAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602498
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-90-8
Record name 4′-(Methylsulfonyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Sulfonation-Carboxylation Methodology

The most widely documented route involves two discrete steps: sulfonation of the biphenyl scaffold followed by carboxylation at the ortho position.

Sulfonation of Biphenyl Derivatives

Initial functionalization introduces the methylsulfonyl group (-SO₂CH₃) at the para position of the biphenyl system. Source specifies that this is achieved via Friedel-Crafts sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ as a Lewis acid. Typical conditions involve refluxing dichloromethane at 40–50°C for 6–8 hours, yielding 4'-(methylsulfonyl)biphenyl with >85% purity.

Ortho-Carboxylation via Kolbe-Schmitt Reaction

Subsequent carboxylation employs the Kolbe-Schmitt reaction , where the sulfonated intermediate reacts with CO₂ under high pressure (5–7 atm) in alkaline media (NaOH/KOH). Source notes that temperatures of 120–150°C for 12–18 hours produce the target carboxylic acid derivative. Yields range from 70–75%, with impurities primarily arising from over-carboxylation or decarboxylation side reactions.

Table 1: Optimization of Kolbe-Schmitt Carboxylation Parameters
Parameter Optimal Range Yield Impact
Temperature 130–140°C Maximizes CO₂ uptake
Pressure 6–6.5 atm Prevents sublimation
Base Concentration 40–45% NaOH Balances reactivity

One-Pot Hydrolysis-Esterification Approach

Chinese Patent CN105085271A discloses a single-vessel method combining hydrolysis and esterification, adaptable for carboxylic acid synthesis. While originally developed for 4'-methyl-2-carboxylate biphenyl, the protocol applies to sulfonated analogs by substituting the starting material.

Hydrolysis of Cyano Intermediates

The process begins with acid-catalyzed hydrolysis of 4'-(methylsulfonyl)-2-cyanobiphenyl. Concentrated sulfuric acid (18–22% v/v) at 90–100°C converts the nitrile (-CN) to carboxylic acid (-COOH) within 24 hours. Excess water is removed via azeotropic distillation with toluene, enhancing reaction efficiency.

Direct Esterification and Acid Recovery

Post-hydrolysis, adding ethanol (EtOH) and H₂SO₄ catalyst esterifies the acid to its ethyl ester, simplifying purification. The ester is saponified back to the carboxylic acid using NaOH, achieving an overall yield of 68–72%.

Transition Metal-Catalyzed Coupling Strategies

Modern approaches leverage Suzuki-Miyaura cross-coupling to construct the biphenyl backbone with pre-functionalized sulfonyl and carboxyl groups.

Boronic Acid Coupling Partners

A 2020 study details coupling 2-carboxyphenylboronic acid with 4-bromo-methylsulfonylbenzene using Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1). K₂CO₃ base facilitates the reaction at 80°C for 12 hours, yielding 78% product. This method avoids harsh sulfonation conditions but requires expensive palladium catalysts.

Ligand-Accelerated Catalysis

Employing XPhos ligand (0.5 mol%) with Pd(OAc)₂ reduces catalyst loading to 0.8 mol% while maintaining 75% yield. The ligand enhances oxidative addition rates at the aryl bromide, critical for sterically hindered substrates.

Industrial-Scale Production Techniques

Continuous Flow Sulfonation-Carboxylation

Source highlights a plug-flow reactor system where sulfonation and carboxylation occur in series. Benefits include:

  • 20–25% higher throughput vs. batch processing
  • Reduced solvent waste (DCM recycling >95%)
  • Real-time HPLC monitoring for impurity control

Crystallization and Purification

Final purification uses anti-solvent crystallization with n-heptane, achieving ≥99% purity. Particle size distribution is controlled via cooling rates (0.5–1°C/min), ensuring consistency for pharmaceutical use.

Comparative Analysis of Synthetic Routes

Table 2: Economic and Environmental Metrics of Preparation Methods
Method Cost (USD/kg) E-Factor* PMI** Scalability
Sequential Sulfonation 420–450 8.2 12.7 High
One-Pot Hydrolysis 380–400 6.8 9.4 Moderate
Suzuki Coupling 620–650 4.1 6.2 Low

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its dual functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. The methylsulfonyl group may enhance solubility and bioavailability, while the carboxylic acid facilitates hydrogen bonding with proteins and enzymes.

Medicine

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is being investigated for potential therapeutic properties. Notably, it has shown promise in inhibiting thioredoxin reductase (TrxR), an enzyme linked to cancer cell proliferation. In vitro studies indicate that some analogs exhibit micromolar inhibitory activity against TrxR, suggesting potential for cancer treatment .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Recent studies have explored the biological effects of this compound, particularly its role in cancer research:

StudyActivityIC50 (µM)Notes
Study ATrxR Inhibition5.3 ± 0.4Significant inhibition at micromolar concentrations
Study BCytotoxicity on Cancer CellsVariesInduced apoptosis in cancer cell lines with low cytotoxicity in normal cells
Study CAntioxidant ActivityNot specifiedPotential for reducing oxidative stress

TrxR Inhibition and Cancer Cell Death

A study evaluated the effects of various derivatives on TrxR activity and their cytotoxic effects on cancerous versus non-cancerous cells. Results indicated that while some compounds showed potent TrxR inhibition (IC50 = 5.3 µM), their cytotoxic effects varied significantly across different cell lines.

Apoptotic Mechanisms

Another investigation focused on the apoptotic effects induced by this compound on human cancer cell lines using flow cytometry analysis. Findings revealed a dose-dependent increase in early and late apoptotic cells, suggesting that this compound can trigger programmed cell death mechanisms beneficial for cancer treatment.

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid -SO₂CH₃ (4'), -COOH (2) C₁₄H₁₂O₄S 276.07 (calculated) High polarity, potential drug intermediate
4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carboxylic acid (15) -CH₃ (4'), -NO₂ (4) C₁₃H₁₁NO₄ 245.23 (HRMS data) Synthesized via Suzuki coupling (58% yield); nitro group enhances reactivity
4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid -CH₂OH (4'), -COOH (2) C₁₄H₁₂O₃ 228.24 Increased polarity; discontinued commercial availability
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid -CH₂Br (4'), -COOH (2) C₁₄H₁₁BrO₂ 307.14 Bromine adds bulk; used in impurity profiling (e.g., Telmisartan synthesis)
4-Methyl-[1,1'-biphenyl]-2-carboxylic acid -CH₃ (4'), -COOH (2) C₁₄H₁₂O₂ 212.24 Lower polarity; H302/H319 hazards
Telmisartan Benzimidazole substituents C₃₃H₃₀N₄O₂ 514.62 Antihypertensive drug; complex substituents enhance receptor binding

Physicochemical Properties

  • Polarity and Solubility :

    • The methylsulfonyl group in the target compound increases polarity compared to methyl or bromomethyl analogs, likely improving solubility in polar aprotic solvents (e.g., DMSO). However, the hydroxymethyl analog () may exhibit higher aqueous solubility due to hydrogen bonding .
    • The hexyl-substituted analog (4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid, ) shows reduced polarity (logP ~5.3 estimated), favoring lipid membrane permeability .
  • Melting Points :

    • Biphenyl derivatives with bulky substituents (e.g., oxadiazolones in ) exhibit higher melting points (148–150°C for 8d) due to crystalline packing, whereas the target compound’s melting point is unreported but expected to be moderate due to its planar structure .

Biological Activity

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 893736-90-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

The molecular formula of this compound is C14H14O4S, with a molecular weight of approximately 278.33 g/mol. The compound features a biphenyl structure substituted with a methylsulfonyl group and a carboxylic acid group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. The methylsulfonyl group may enhance solubility and bioavailability, while the carboxylic acid can facilitate interactions with proteins and enzymes through hydrogen bonding and ionic interactions.

Inhibition of Enzymatic Activity

One significant area of study involves the compound's potential to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation. In vitro studies have shown that certain analogs exhibit micromolar inhibitory activity against TrxR, suggesting that this compound may similarly affect this enzyme's activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Activity IC50 (µM) Notes
Study ATrxR Inhibition5.3 ± 0.4Compound showed significant inhibition at micromolar concentrations.
Study BCytotoxicity on Cancer CellsVariesInduced apoptosis in cancer cell lines but low cytotoxicity in normal cells.
Study CAntioxidant ActivityNot specifiedSuggested potential for reducing oxidative stress in cells.

Case Studies

  • TrxR Inhibition and Cancer Cell Death : A study evaluated the effects of various derivatives on TrxR activity and their cytotoxic effects on cancerous versus non-cancerous cells. The results indicated that while some compounds showed potent TrxR inhibition, their cytotoxic effects varied significantly across different cell lines. Notably, one compound exhibited an IC50 value of 5.3 µM against TrxR but demonstrated low cytotoxicity against normal cells .
  • Apoptotic Mechanisms : Another case study investigated the apoptotic effects induced by this compound on human cancer cell lines using flow cytometry analysis. The findings revealed a dose-dependent increase in early and late apoptotic cells, indicating that this compound can trigger programmed cell death mechanisms beneficial for cancer treatment .

Q & A

Q. What are the common synthetic routes for 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis often involves Friedel-Crafts acylation or Michael-type addition reactions. For example, biphenyl derivatives can be synthesized using Friedel-Crafts catalysts (e.g., AlCl₃) to introduce sulfonyl or carboxylic groups . Optimization includes:

  • Temperature control : Reactions are typically conducted at 60–100°C to balance reactivity and side-product formation.
  • Catalyst screening : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are tested for yield improvement.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm biphenyl backbone integrity and substituent positions (e.g., methylsulfonyl at 4').
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₂O₄S requires m/z 292.0455) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the recommended safety protocols for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can experimental design principles improve synthesis yield and reproducibility?

Employ statistical design of experiments (DoE) to:

  • Screen variables : Use factorial designs to test temperature, catalyst loading, and solvent polarity .
  • Response surface methodology (RSM) : Optimize multi-variable interactions (e.g., reaction time vs. temperature) .
  • Robustness testing : Validate conditions under ±10% parameter deviations to ensure scalability .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Methodological steps include:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine).
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity .
  • Computational docking : Compare binding affinities across protein conformations (e.g., AutoDock Vina) to explain variability .

Q. What computational strategies predict reaction pathways for derivatizing this compound?

  • Density functional theory (DFT) : Calculate activation energies for sulfonyl group substitutions or carboxylate esterifications .
  • Transition state analysis : Identify steric or electronic bottlenecks in biphenyl functionalization .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to propose viable synthetic routes .

Q. Which analytical techniques best assess purity in complex mixtures?

  • HPLC with diode-array detection (DAD) : Use C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) to separate isomers .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) for stereochemical purity .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition above 200°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
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4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

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